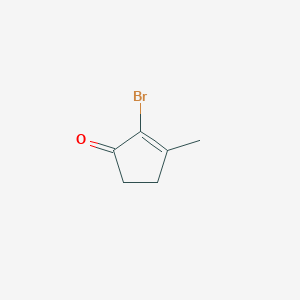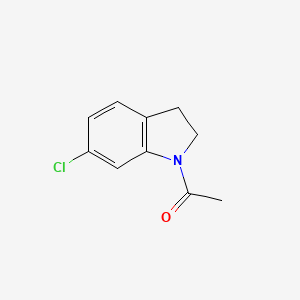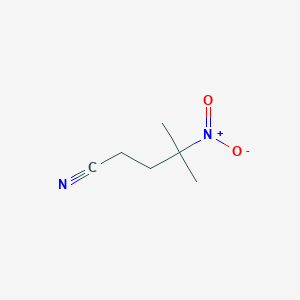
4-甲基-4-硝基戊腈
描述
4-Methyl-4-nitropentanenitrile (MMPN) is a compound with a molecular weight of 142.16 . It is a yellow crystalline powder used as a precursor in the synthesis of nitramines, such as RDX (Research Department explosive) and HMX (High-Explosive Military Explosive).
Molecular Structure Analysis
The IUPAC name for 4-Methyl-4-nitropentanenitrile is the same as its common name . The InChI code for this compound is 1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 , and the InChI key is NBEZXTYDFSHDFX-UHFFFAOYSA-N .科学研究应用
1. Crystallography
- Application : The crystal structure of 4-methyl-4-nitropentanoic acid, a derivative of 4-Methyl-4-nitropentanenitrile, has been studied .
- Method : The crystal structure was determined using X-ray diffraction. The crystal was a colourless block with dimensions 0.19 × 0.12 × 0.08 mm. The wavelength of the MoKα radiation used was 0.71073 Å .
- Results : The crystal structure was found to be monoclinic, with a = 19.1903 (7) Å, b = 18.4525 (6) Å, c = 9.2197 (3) Å, β = 95.879 (1)°, V = 3247.61 (19) Å3 .
2. Pharmaceutical Research
- Application : 4-Methyl-4-nitropentanoic acid is an essential intermediate for the synthesis of γ-aminobutyric acid derivatives . It has been widely used in the preparation of lactam, nitro acid, and nitro amide .
- Method : A mixture of methyl 4-methyl-4-nitropentanoate, H2O, and sodium hydroxide was stirred in methanol at 25°C for 4 hours. The reaction was monitored by thin-layer chromatography .
- Results : This method allows for the synthesis of γ-aminobutyric acid derivatives, which have broad application prospects in pharmaceutical research .
3. Industrial Research
- Application : 4-Methyl-4-nitropentanenitrile has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial research are not detailed in the source.
- Results : The use of 4-Methyl-4-nitropentanenitrile in manufacturing processes may lead to improved product quality and efficiency.
4. Catalytic Reduction
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . 4-Methyl-4-nitropentanenitrile could potentially be used in this process.
- Method : The reduction of 4-NP in the presence of reducing agents by catalytic nanostructured materials is affected by various parameters .
- Results : This process allows for the study of the unique properties of nano-materials which distinguish them from their bulk counterparts .
5. Manufacturing Processes
- Application : 4-Methyl-4-nitropentanenitrile has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial research are not detailed in the source.
- Results : The use of 4-Methyl-4-nitropentanenitrile in manufacturing processes may lead to improved product quality and efficiency.
6. Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . 4-Methyl-4-nitropentanenitrile could potentially be used in this process.
- Method : The reduction of 4-NP in the presence of reducing agents by catalytic nanostructured materials is affected by various parameters .
- Results : This process allows for the study of the unique properties of nano-materials which distinguish them from their bulk counterparts .
7. Industrial Manufacturing
- Application : In industrial research, 4-Methyl-4-nitropentanenitrile has been used in manufacturing processes to improve product quality and efficiency.
- Method : The specific methods of application in industrial research are not detailed in the source.
- Results : The use of 4-Methyl-4-nitropentanenitrile in manufacturing processes may lead to improved product quality and efficiency.
8. Chemical Analysis
- Application : 4-Methyl-4-nitropentanenitrile can be used in chemical analysis, including NMR, HPLC, LC-MS, UPLC & more .
- Method : The specific methods of application in chemical analysis are not detailed in the source .
- Results : The use of 4-Methyl-4-nitropentanenitrile in chemical analysis may lead to more detailed and accurate results .
属性
IUPAC Name |
4-methyl-4-nitropentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,8(9)10)4-3-5-7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZXTYDFSHDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397714 | |
| Record name | 4-NITRO-4-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-nitropentanenitrile | |
CAS RN |
16507-00-9 | |
| Record name | 4-NITRO-4-METHYLVALERONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-4-NITROVALERONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

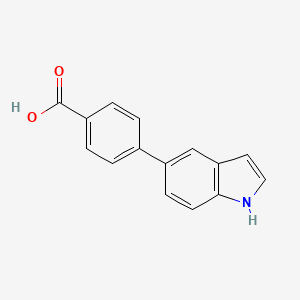
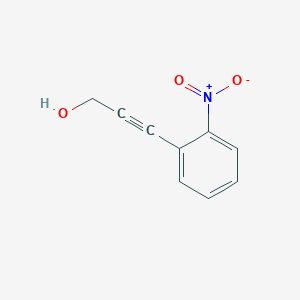
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)

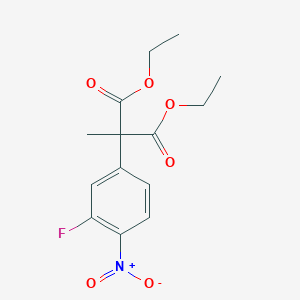
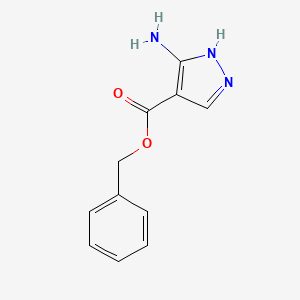
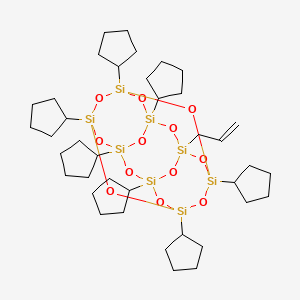
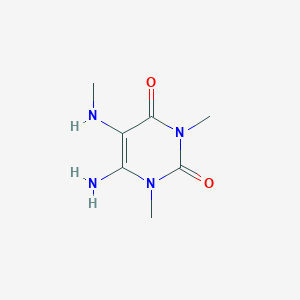
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
